molecular formula C9H13Cl2N B6165052 4-chloro-2-ethyl-6-methylaniline hydrochloride CAS No. 83200-30-0

4-chloro-2-ethyl-6-methylaniline hydrochloride

Cat. No.: B6165052
CAS No.: 83200-30-0
M. Wt: 206.11 g/mol
InChI Key: CGWVUQJBQYNEEU-UHFFFAOYSA-N
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Description

Historical Perspectives on the Synthesis and Reactivity of Substituted Anilines

The history of aniline (B41778) and its derivatives is intrinsically linked to the birth of the modern chemical industry. Aniline was first isolated in 1826 through the destructive distillation of indigo. britannica.com Early commercial production methods relied on the reduction of nitrobenzene, a process that became a foundational reaction in industrial organic chemistry. britannica.com Initially, the focus was on aniline itself as a precursor to the first synthetic dyes, such as aniline black, which revolutionized the textile industry. britannica.comresearchgate.net

Over time, the synthetic repertoire expanded significantly. Chemists developed methods to introduce a wide variety of functional groups onto the aniline ring, leading to the broad class of "substituted anilines." wisdomlib.org Classic methods for synthesizing these derivatives include electrophilic aromatic substitution reactions like nitration, halogenation, and sulfonation, followed by reduction of the nitro group. britannica.com The reactivity of the amino group itself was also explored, leading to the formation of diazonium salts, which are exceptionally versatile intermediates capable of being converted into a wide range of functional groups. britannica.com More recent advancements have introduced sophisticated catalytic systems, such as palladium-catalyzed cross-coupling reactions and methods utilizing cyclohexanones as precursors, to afford complex anilines with high regioselectivity and efficiency. bohrium.comresearchgate.net This evolution from broad-stroke industrial processes to highly controlled, selective methodologies reflects the increasing demand for precisely substituted anilines as key components in the synthesis of complex target molecules. researchgate.net

Strategic Importance of Halogenated and Alkyl-Substituted Anilines as Versatile Synthetic Precursors

The strategic value of an aniline derivative in organic synthesis is largely determined by the identity and position of its substituents. Halogenated and alkyl-substituted anilines are particularly important as they serve as versatile precursors for constructing more complex molecules. researchgate.netnih.gov

Halogen Substituents: The presence of a halogen, such as the chlorine atom in 4-chloro-2-ethyl-6-methylaniline (B3024886), is of immense strategic importance. Aryl halides are crucial precursors in a multitude of transition metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen, providing a powerful tool for molecular assembly. The chlorine atom acts as a reliable synthetic handle, enabling chemists to introduce diverse functionalities onto the aromatic ring with high precision. Furthermore, chlorine-containing compounds are prevalent in pharmaceuticals, and the inclusion of a chlorine atom can significantly influence a molecule's biological activity. nih.gov

Alkyl Substituents: Alkyl groups, such as the ethyl and methyl groups on 4-chloro-2-ethyl-6-methylaniline, play a critical role in modulating the electronic and steric properties of the molecule. Electronically, they are weakly donating groups, which can influence the reactivity of the aromatic ring and the basicity of the amino group. Sterically, their size and placement ortho to the amino group create a hindered environment. This steric hindrance can direct the regioselectivity of subsequent reactions, preventing reactions at the crowded ortho positions and favoring transformations at other sites. This control is essential in multi-step syntheses where selectivity is key to achieving high yields of the desired product. The specific arrangement of alkyl groups can also be crucial for the final properties of a target molecule, such as its binding affinity to a biological receptor.

The combination of both halogen and alkyl substituents on a single aniline ring, as seen in 4-chloro-2-ethyl-6-methylaniline, creates a highly valuable and versatile building block, offering multiple avenues for synthetic elaboration.

Overview of Current Research Trajectories Pertaining to 4-Chloro-2-ethyl-6-methylaniline Hydrochloride

Current research directly involving this compound is primarily focused on its efficient synthesis and its application as an intermediate in the preparation of more complex molecules. The compound is not typically the subject of fundamental research on its own but is rather a tool for achieving larger synthetic goals.

A key area of research is the development of selective and high-yield halogenation processes for producing polysubstituted anilines. A patented process describes the preparation of 4-chloro-2,6-dialkylanilines, including 4-chloro-2-ethyl-6-methylaniline, by the direct chlorination of the corresponding 2,6-dialkylaniline ammonium (B1175870) salt. google.com In this method, 2-ethyl-6-methylaniline (B166961) is first treated with hydrogen chloride to form the hydrochloride salt, which is then reacted with chlorine gas in an inert solvent. google.com This approach highlights a research trajectory aimed at optimizing reaction conditions to maximize the yield of the desired para-chloro isomer while minimizing the formation of other chlorinated byproducts. google.com

The table below summarizes the results from different reaction conditions described in the patent literature for the synthesis of the free aniline, which is then converted to the hydrochloride salt.

SolventChlorination TemperatureStarting MaterialProduct in Crude MixtureYield (relative to reacted starting material)Reference
Carbon Tetrachloride (CCl₄)Not specified2-ethyl-6-methylaniline88%66% google.com
Toluene80°C2-ethyl-6-methylaniline73%64% google.com

The existence of such detailed synthetic procedures indicates that this compound is a valuable intermediate, likely used in the industrial synthesis of proprietary compounds such as pesticides or pharmaceuticals, where the precise arrangement of substituents is crucial for the final product's function. Therefore, the research trajectory is defined by its utility and the ongoing need for efficient and scalable synthetic routes.

Chemical Compound Information

The following tables provide key identifiers and properties for the compound and its free base form.

Table 1: Properties of this compound

PropertyValueReference
CAS Number83200-30-0 chemicalbook.comsigmaaldrich.com
Molecular FormulaC₉H₁₂ClN · HCl or C₉H₁₃Cl₂N sigmaaldrich.comepa.gov
IUPAC Name4-chloro-2-ethyl-6-methylaniline;hydrochloride sigmaaldrich.com
InChI KeyCGWVUQJBQYNEEU-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Properties of 4-chloro-2-ethyl-6-methylaniline (Free Base)

PropertyValueReference
CAS Number70598-48-0 nih.govachemblock.com
Molecular FormulaC₉H₁₂ClN nih.govachemblock.com
Molecular Weight169.65 g/mol nih.gov
IUPAC Name4-chloro-2-ethyl-6-methylaniline nih.gov
InChI KeyWEGUQBDLWKTMOD-UHFFFAOYSA-N nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

83200-30-0

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

4-chloro-2-ethyl-6-methylaniline;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-3-7-5-8(10)4-6(2)9(7)11;/h4-5H,3,11H2,1-2H3;1H

InChI Key

CGWVUQJBQYNEEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Cl)C)N.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations for 4 Chloro 2 Ethyl 6 Methylaniline Hydrochloride

Regioselective Chlorination Strategies for the Aniline (B41778) Core

The synthesis of 4-chloro-2-ethyl-6-methylaniline (B3024886) hydrochloride hinges on the precise introduction of a chlorine atom at the C4 position of the 2-ethyl-6-methylaniline (B166961) core. The directing effects of the activating amino group and the two ortho-alkyl substituents make regioselectivity a significant challenge, as electrophilic aromatic substitution would typically favor the vacant ortho and para positions. However, with the C2 and C6 positions blocked, the primary challenge becomes achieving selective monochlorination at the C4 position while avoiding polychlorination.

Direct Halogenation Protocols Utilizing Chlorinating Agents in the Presence of the Ammonium (B1175870) Salt

Direct chlorination of the aniline core can be effectively controlled by leveraging the electronic properties of the anilinium ion. By protonating the strongly activating amino group to form an ammonium salt, its directing influence is converted from strongly ortho, para-directing and activating to meta-directing and deactivating. This transformation is crucial for directing the incoming electrophile.

In the case of 2,6-disubstituted anilines, the C2 and C6 positions are already occupied. The formation of the anilinium salt deactivates the ring towards electrophilic substitution, but the remaining C4 (para) position is still the most favorable site for substitution due to steric and electronic factors.

Recent research has highlighted the use of secondary ammonium salts not just as substrates but as organocatalysts to achieve high regioselectivity. nih.govresearchgate.net These catalysts can activate the chlorinating agent and direct it to the desired position. For instance, diisopropylammonium salt has been used to catalyze the ortho-chlorination of anilines, demonstrating the principle of using ammonium salts to control regioselectivity. researchgate.net While this specific example targets the ortho position, the underlying principle of catalyst-substrate interaction can be adapted to favor para-chlorination under different conditions or with different substitution patterns.

Common chlorinating agents for these protocols include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂), often used under mild conditions. beilstein-journals.orgrsc.org The choice of solvent and reaction temperature is critical to optimize the yield and selectivity of the desired para-chloro isomer.

Table 1: Comparison of Direct Chlorination Methods for Substituted Anilines

Chlorinating Agent Catalyst/Additive Key Feature Selectivity Reference
N-Chlorosuccinimide (NCS) Secondary Ammonium Salt Organocatalytic, mild conditions High ortho-selectivity reported nih.gov
Sulfuryl Chloride (SO₂Cl₂) Secondary Amine Metal-free, mild conditions High ortho-selectivity reported rsc.org

Indirect Chlorination Approaches via Precursor Functionalization

Indirect methods involve modifying the 2-ethyl-6-methylaniline precursor to ensure the chlorine atom is introduced at the C4 position. A common strategy is the use of a protecting group for the amine, which can modulate its directing effect and prevent side reactions. Acetylation to form an acetanilide (B955) is a classic example. The bulkier acetamido group can sterically hinder the ortho positions (which are already blocked in this case) and electronically favor para-substitution.

Another indirect approach involves a "halogen dance" reaction or the use of blocking groups. A different halogen, such as bromine, could be introduced at the C4 position and later subjected to a halogen exchange reaction. Alternatively, a bulky group could be temporarily placed at a different position to force chlorination at C4, though this is less efficient for a para-sited reaction.

A more sophisticated strategy involves directed C-H activation. While many methods focus on ortho-C-H activation, recent developments have shown promise for meta- and para-selective functionalization. nih.gov These methods often employ a directing group temporarily attached to the nitrogen atom, which coordinates with a metal catalyst (e.g., Palladium) to deliver the chlorinating agent to a specific remote C-H bond. nih.gov

Alkylation and Reductive Amination Pathways for the 2-Ethyl-6-methyl Substituted Aniline Moiety

The synthesis of the core structure, 2-ethyl-6-methylaniline, is a critical preliminary step. Reductive amination is a highly effective method for this purpose. This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of N-alkylated anilines, such as N-ethyl-2,6-diethyl aniline, reductive amination of the parent aniline with an aldehyde (e.g., acetaldehyde) using a catalyst like Palladium on carbon (Pd/C) and a hydrogen source like ammonium formate (B1220265) has proven to be efficient and selective. jocpr.com

While the target molecule is not N-alkylated, the synthesis of the 2-ethyl-6-methylaniline starting material can be envisioned through similar principles, likely starting from a simpler aniline or a related nitrobenzene. For instance, 2-methylaniline could potentially be ethylated via a Friedel-Crafts alkylation, although this method often suffers from poor regioselectivity and polyalkylation.

A more controlled approach involves the catalytic reductive alkylation of 2-methylaniline with an appropriate carbonyl compound in the presence of a hydrogenation catalyst. A patent describes the preparation of 2-ethyl-6-methyl-N-(1'-methoxy-2'-propyl)aniline via the reductive alkylation of 2-ethyl-6-methylaniline, highlighting the industrial applicability of this reaction class for substituted anilines. google.com

Optimization of Reaction Conditions and Catalyst Systems for Hydrochloride Formation

The final step in the synthesis is the formation of the hydrochloride salt. This is typically a straightforward acid-base reaction between the basic aniline derivative and hydrochloric acid. youtube.com The primary goal of optimization is to achieve a high yield of a pure, crystalline, and stable product.

Key parameters for optimization include:

Solvent: Anhydrous solvents such as diethyl ether, isopropanol, or ethyl acetate (B1210297) are commonly used. The choice of solvent affects the solubility of the free base and the resulting salt, influencing crystallization and purity.

HCl Source: Anhydrous hydrogen chloride gas provides a clean method that avoids the introduction of water, which can affect crystallinity and stability. Alternatively, a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol) can be used for easier handling. youtube.com

Temperature: The reaction is often performed at reduced temperatures (e.g., 0-5 °C) to control the exothermicity of the neutralization and promote controlled crystallization. However, a patented process describes reacting aniline vapor with anhydrous HCl gas at temperatures above 250 °C to produce a fine, high-purity crystalline product directly, avoiding issues with caking that occur at lower temperatures. nih.govgoogle.com

Stoichiometry: A slight excess of hydrochloric acid is sometimes used to ensure complete conversion of the aniline to its salt. The excess acid can often be removed during drying. youtube.com

While this is generally a non-catalytic process, the purity of the starting materials and the reaction environment are critical. The presence of impurities can interfere with crystallization, leading to an oily or impure product.

Table 2: Parameters for Aniline Hydrochloride Formation

Parameter Condition Rationale Reference
Temperature >250 °C (gas phase) Produces fine, non-pasty crystals; avoids decomposition nih.govgoogle.com
Temperature 0-25 °C (solution) Controls exotherm, promotes crystallization nih.gov
HCl Source Anhydrous HCl gas High purity, avoids water google.com

Mechanistic Elucidation of Formation Pathways for 4-Chloro-2-ethyl-6-methylaniline Hydrochloride

The formation of the target compound involves two distinct mechanistic steps: electrophilic aromatic substitution (chlorination) and acid-base reaction (hydrochloride formation).

The mechanism of electrophilic chlorination of anilines involves the attack of the electron-rich aromatic ring on an electrophilic chlorine species (e.g., Cl⁺ or a polarized Cl-Cl bond). The amino group is a powerful activating, ortho, para-director. However, in the presence of acid, it is protonated to the anilinium ion (-NH₃⁺), which is a deactivating, meta-director. For 2-ethyl-6-methylaniline, the ortho positions (C2, C6) are blocked. Under neutral or basic conditions, the -NH₂ group would strongly direct the incoming electrophile to the para position (C4). Under acidic conditions, where the anilinium ion is present, the ring is deactivated, but the C4 position remains the most favorable site for substitution due to the combined directing effects of the substituents. Theoretical studies using Density Functional Theory (DFT) on the chlorination of aniline have shown that the reaction proceeds through the formation of a Wheland intermediate (a sigma complex), and the stability of this intermediate determines the regiochemical outcome. researchgate.netresearchgate.net

The formation of the hydrochloride salt follows a simple Brønsted-Lowry acid-base mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a base, accepting a proton (H⁺) from hydrochloric acid. This forms a coordinate covalent bond between the nitrogen and the hydrogen, resulting in the formation of the anilinium cation and the chloride anion, which are associated through an ionic bond. youtube.com

Development of Novel and Sustainable Synthetic Protocols for Substituted Aniline Hydrochlorides

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices. The development of novel protocols for substituted aniline hydrochlorides focuses on improving efficiency, reducing waste, and avoiding hazardous materials. sci-hub.stacs.orgijtsrd.com

Key areas of development include:

Catalysis: Moving from stoichiometric reagents to catalytic systems reduces waste. This includes the use of metal-free organocatalysts for chlorination, which avoids the environmental impact of heavy metals. rsc.org Biocatalysis, using enzymes like nitroreductases to convert nitroaromatics to anilines, offers a highly selective and environmentally benign alternative to traditional metal-catalyzed hydrogenations. acs.org This approach operates in aqueous media under mild conditions and avoids high-pressure hydrogen gas. acs.org

Alternative Solvents: Replacing volatile and often toxic organic solvents with greener alternatives is a major goal. Ionic liquids have been shown to be effective media for the regioselective halogenation of anilines using copper halides, offering a safer and potentially recyclable solvent system. beilstein-journals.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and developing more direct C-H functionalization methods. researchgate.netchemrxiv.org

Flow Chemistry: Continuous-flow synthesis offers significant advantages in safety, efficiency, and scalability over traditional batch processing. beilstein-journals.org Reactions can be performed at elevated temperatures and pressures more safely, reaction times can be drastically reduced, and optimization can be automated. researchgate.net The continuous-flow reduction of nitroaromatics to anilines is a well-established example of this technology. beilstein-journals.orgresearchgate.net

These advanced methodologies are paving the way for the large-scale, cost-effective, and environmentally responsible production of important chemical intermediates like this compound.

Chemical Reactivity, Functional Group Transformations, and Derivatization Strategies of 4 Chloro 2 Ethyl 6 Methylaniline Hydrochloride

Amination Reactions and Their Synthetic Scope

The reactivity of the primary amino group in 4-chloro-2-ethyl-6-methylaniline (B3024886) is significantly influenced by the steric hindrance imposed by the flanking ethyl and methyl groups at the ortho positions. This steric crowding dictates the conditions required for transformations and can influence the selectivity of reactions.

N-Alkylation and N-Acylation Reactions of the Amine Functionality

N-alkylation, the addition of an alkyl group to the amine, is a fundamental transformation for producing secondary and tertiary amines. For sterically hindered anilines like 4-chloro-2-ethyl-6-methylaniline, direct alkylation using alkyl halides can be challenging. However, transition-metal-catalyzed N-alkylation reactions using alcohols as alkylating agents have proven effective. Iridium and Ruthenium complexes with N-heterocyclic carbene (NHC) ligands are particularly efficient catalysts for this "borrowing hydrogen" methodology. This approach avoids the use of hazardous alkyl halides and generates water as the only byproduct. While direct examples for 4-chloro-2-ethyl-6-methylaniline are not prevalent in literature, studies on analogous di-alkylated anilines show that reactions with alcohols proceed at elevated temperatures, often in the range of 120 °C, with a suitable catalyst. For instance, the N-alkylation of 2,4-dimethylaniline (B123086) with benzyl (B1604629) alcohol has been achieved, though conversions can be lower compared to less hindered anilines.

N-acylation, the introduction of an acyl group (R-C=O), is generally more facile than N-alkylation. Acyl chlorides or anhydrides react readily with the amino group, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. The steric hindrance around the nitrogen atom can be overcome, particularly with reactive acylating agents. These N-acylated derivatives are important intermediates in pharmaceutical and materials science.

Reaction TypeReagentsCatalystConditionsProduct TypeRef
N-AlkylationAlcohol (R-OH)NHC-Ir(III) or NHC-Ru(II) complexes~120 °C, Base (e.g., tBuOK)N-alkylated aniline (B41778)
N-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O)Base (e.g., Pyridine, Et₃N)Room TemperatureN-acylated aniline

Condensation and Cyclization Reactions Involving the Amino Group

The amino group of 4-chloro-2-ethyl-6-methylaniline can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by acid and involve the reversible formation of a carbinolamine intermediate followed by dehydration. The steric hindrance from the ortho substituents can affect the equilibrium and rate of this reaction.

These imine intermediates are valuable for further synthetic transformations. For instance, they can undergo cyclization reactions to form a variety of heterocyclic compounds, which are core structures in many biologically active molecules. The specific heterocyclic system formed depends on the nature of the carbonyl compound and the subsequent reaction conditions.

Electrophilic Aromatic Substitution (EAS) Reactions of the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The outcome of EAS reactions on 4-chloro-2-ethyl-6-methylaniline hydrochloride is governed by the combined directing effects and steric hindrance of the substituents already present on the ring. The substituents are the chloro, ethyl, and methyl groups, as well as the ammonium (B1175870) group (-NH₃⁺), which is the protonated form of the amine in the hydrochloride salt.

The ammonium group is a strong deactivating group and a meta-director due to its positive charge, which withdraws electron density from the ring through an inductive effect. In contrast, the alkyl (ethyl and methyl) and chloro groups are ortho-, para-directors. Alkyl groups are activating, while the chloro group is deactivating. This creates a complex interplay of electronic and steric effects that dictates the position of substitution.

Controlled Halogenation, Nitration, and Sulfonation

Halogenation : The introduction of another halogen atom (e.g., Br, Cl) onto the ring typically requires a Lewis acid catalyst (like FeCl₃ or AlCl₃) to generate a potent electrophile. Given the directing effects, the incoming electrophile would be directed to the positions ortho or para to the alkyl and chloro groups. However, the strongly deactivating -NH₃⁺ group will direct meta to its position. The most likely position for substitution would be C5, which is ortho to the chloro group and meta to the ammonium and ethyl groups. A process for the selective para-chlorination of 2,6-dialkylanilines involves reacting their ammonium salts with a chlorinating agent.

Nitration : This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The strong deactivating effect of the -NH₃⁺ group makes nitration difficult, requiring harsh conditions. The substitution pattern would be similar to halogenation, favoring the C5 position.

Sulfonation : Fuming sulfuric acid (H₂SO₄ with dissolved SO₃) is used to introduce a sulfonic acid group (-SO₃H). This reaction is often reversible. Again, the deactivating nature of the ammonium group makes the reaction challenging, and the C5 position is the most probable site of substitution.

Challenges and Strategies for Regioselectivity in EAS

The primary challenge in performing EAS on this molecule is achieving high regioselectivity. The competing directing effects of the activating alkyl groups (ortho, para-directing) and the deactivating ammonium group (meta-directing) can lead to mixtures of products.

Challenge : The C3 and C5 positions are available for substitution. The C5 position is ortho to the chlorine and meta to the ammonium and ethyl groups. The C3 position is ortho to the ethyl group and meta to the ammonium and chloro groups. Steric hindrance from the adjacent ethyl and methyl groups will also play a significant role, likely disfavoring substitution at the C3 position more than the C5 position.

Strategy : One common strategy to overcome the deactivating effect of the amino group and control regioselectivity is to first protect it via acylation (e.g., forming an acetanilide). The resulting amide group (-NHCOR) is still an ortho-, para-director but is less activating and sterically bulkier than a free amino group. After the EAS reaction is performed, the protecting group can be removed by hydrolysis to regenerate the amine. This approach changes the directing effects to strongly favor substitution at the positions para to the directing amide group, although in this specific molecule that position is already occupied by chlorine. Therefore, substitution would be directed to the remaining ortho position, C5.

EAS ReactionReagentsElectrophileKey ChallengesProbable Product
HalogenationCl₂/FeCl₃Cl⁺Competing directing effects, deactivation by -NH₃⁺5-halo derivative
NitrationHNO₃/H₂SO₄NO₂⁺Harsh conditions required, deactivation by -NH₃⁺5-nitro derivative
SulfonationSO₃/H₂SO₄SO₃Reversibility, deactivation by -NH₃⁺5-sulfonic acid derivative

Palladium-Catalyzed Cross-Coupling Reactions at the Chloro-Substituted Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 4-chloro-2-ethyl-6-methylaniline, the chloro substituent serves as a handle for these transformations. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides, and the steric hindrance from the two ortho substituents presents a significant challenge. Overcoming these issues often requires specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which promote the difficult oxidative addition step.

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used due to the mild reaction conditions and the commercial availability of a vast array of boronic acids. For sterically hindered substrates, specific catalysts like CataCXium A Pd G3 have been shown to be effective. A strong base, such as K₃PO₄ or Cs₂CO₃, is typically required.

Heck-Mizoroki Reaction : This reaction forms a C-C bond by coupling the aryl chloride with an alkene. The reaction requires a palladium catalyst and a base. The steric hindrance on the aniline substrate can impact yields and reaction rates, necessitating higher temperatures and carefully chosen ligands.

Sonogashira Coupling : This reaction couples the aryl chloride with a terminal alkyne, creating an arylalkyne. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. The challenging nature of coupling a sterically hindered aryl chloride requires robust catalyst systems and optimized conditions.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Key Features & Challenges
Suzuki-MiyauraBoronic acid/ester (R-B(OR)₂)Pd catalyst (e.g., Pd(OAc)₂), bulky phosphine ligand (e.g., SPhos), Base (e.g., K₃PO₄)Forms biaryl compounds. Requires specialized ligands for hindered/unreactive aryl chlorides.
Heck-MizorokiAlkene (R'-CH=CH₂)Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N)Forms substituted alkenes. Steric hindrance can be a major issue.
SonogashiraTerminal Alkyne (R''-C≡CH)Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine BaseForms arylalkynes. Reactivity of aryl chloride is low; may require high temperatures.

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations for Halogenated Anilines

The amenability of halogenated anilines to nucleophilic aromatic substitution (SNAr) is profoundly influenced by the electronic and steric environment of the aromatic ring. In the case of this compound, the chloro substituent at the para-position to the amino group is the primary site for potential nucleophilic attack. However, the reactivity of this substrate is significantly modulated by the presence of the ortho-alkyl groups (ethyl and methyl) and the protonated amino group.

SNAr reactions typically proceed via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups ortho and para to the leaving group are known to stabilize the Meisenheimer complex, thereby accelerating the reaction. In this compound, the chloro group itself is an electron-withdrawing group, but the primary activating group for SNAr would ideally be a strong electron-withdrawing substituent, which is absent.

The amino group, particularly in its protonated form (-NH3+), acts as a deactivating group for electrophilic aromatic substitution but can be considered as having an electron-withdrawing inductive effect, which might slightly favor nucleophilic attack. However, the most significant factor governing the SNAr potential of this compound is the steric hindrance imposed by the 2-ethyl and 6-methyl substituents. These ortho-alkyl groups physically obstruct the approach of a nucleophile to the carbon atom bearing the chlorine, significantly increasing the activation energy of the reaction. Studies on similarly substituted anilines have shown that alkyl substituents at the 2-position can cause considerable reductions in reactivity in SNAr reactions. researchgate.net For instance, in 2,6-dimethylaniline, the uncatalysed pathway for SNAr can become the sole reaction flux due to the steric hindrance impeding the base-catalysed pathway. researchgate.net

The limitations for SNAr on this compound are therefore substantial. The steric crowding around the reaction center makes it a challenging substrate for typical SNAr reactions. Even with strong nucleophiles and harsh reaction conditions, the yields are expected to be low. The hydrochloride salt form implies an acidic medium, where the aniline is protonated. While this enhances the electron-withdrawing nature of the nitrogen-containing group, it does not sufficiently overcome the steric barrier. For successful substitution, highly reactive nucleophiles or specialized catalytic systems that can operate under such sterically demanding conditions would be necessary. nih.gov

Below is a table summarizing the expected impact of the substituents on the SNAr potential of 4-chloro-2-ethyl-6-methylaniline.

SubstituentPositionElectronic EffectSteric EffectOverall Impact on SNAr Reactivity
-Cl4 (para)Electron-withdrawing (Inductive)MinimalActs as the leaving group
-NH3+1Electron-withdrawing (Inductive)ModerateDeactivating due to steric bulk and charge, though inductive effect is slightly activating
-CH2CH32 (ortho)Electron-donatingHighStrongly deactivating due to steric hindrance
-CH36 (ortho)Electron-donatingModerate to HighStrongly deactivating due to steric hindrance

Transformations Involving the Alkyl Substituents (Ethyl and Methyl)

The ethyl and methyl groups attached to the aromatic ring of this compound are generally less reactive than the functionalities on the aromatic ring itself. However, under specific conditions, these alkyl substituents can undergo transformations, primarily at the benzylic positions. The benzylic carbon is the carbon atom directly attached to the aromatic ring, and it exhibits enhanced reactivity due to the ability of the benzene (B151609) ring to stabilize intermediates such as radicals and carbocations through resonance.

Oxidation:

One of the most common transformations of alkylbenzenes is oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic carbon. asianpubs.orglumenlearning.com For both the ethyl and methyl groups on the aniline ring, provided there is at least one hydrogen atom on the benzylic carbon, they can be oxidized to carboxylic acid groups. chemistrysteps.commasterorganicchemistry.com In the case of the ethyl group, the entire side chain is cleaved, leaving a carboxylic acid group in its place. The methyl group would also be oxidized to a carboxylic acid. This reaction typically requires harsh conditions, such as heating in the presence of the strong oxidant. The presence of the amino group, even in its protonated form, and the chloro substituent would also need to be considered, as they might be sensitive to these strong oxidizing conditions.

Halogenation:

The benzylic positions of the ethyl and methyl groups are also susceptible to free-radical halogenation. chemistrysteps.com This reaction is typically carried out using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). lumenlearning.com The reaction proceeds via a free-radical chain mechanism, where a benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical. This radical then reacts with a halogen to form the benzylic halide. For the ethyl group, bromination would preferentially occur at the benzylic carbon, leading to a 1-bromoethyl substituent. Similarly, the methyl group can be halogenated to a halomethyl group.

Derivatization Strategies:

The following table outlines potential transformations of the alkyl substituents of 4-chloro-2-ethyl-6-methylaniline.

Alkyl GroupReagent/ConditionPotential ProductReaction Type
Ethyl (-CH2CH3)KMnO4, heatCarboxylic acid (-COOH) at the 2-positionOxidation
Methyl (-CH3)KMnO4, heatCarboxylic acid (-COOH) at the 6-positionOxidation
Ethyl (-CH2CH3)NBS, light/heat1-Bromoethyl substituent at the 2-positionFree-Radical Halogenation
Methyl (-CH3)NBS, light/heatBromomethyl substituent at the 6-positionFree-Radical Halogenation

It is important to note that these are potential reactions based on the general reactivity of alkylbenzenes. The specific outcome for this compound would depend on the precise reaction conditions and the interplay of the electronic and steric effects of all the substituents on the ring.

Theoretical and Computational Chemistry Investigations of 4 Chloro 2 Ethyl 6 Methylaniline Hydrochloride

Electronic Structure Analysis and Molecular Orbital Theory of Substituted Anilines

The electronic structure of substituted anilines, such as 4-chloro-2-ethyl-6-methylaniline (B3024886), is fundamentally governed by the interaction between the amino group (-NH2) and the benzene (B151609) ring, as well as the influence of various substituents. Molecular Orbital (MO) theory provides a robust framework for understanding these interactions. The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the π-system of the benzene ring, a phenomenon known as resonance or mesomeric effect. This delocalization increases the electron density of the ring, particularly at the ortho and para positions.

In the case of 4-chloro-2-ethyl-6-methylaniline, the substituents—chloro, ethyl, and methyl groups—further modulate the electronic properties. The ethyl and methyl groups are electron-donating through an inductive effect, which further enhances the electron density of the ring. Conversely, the chlorine atom exhibits a dual electronic effect: it is electron-withdrawing inductively due to its high electronegativity, but it is also capable of donating electron density to the ring through resonance, albeit weakly.

The interplay of these electronic effects influences the energies and compositions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aniline (B41778) and its derivatives, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the carbon atoms of the benzene ring. researchgate.net The LUMO is generally a π*-antibonding orbital of the benzene ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational methods, such as Density Functional Theory (DFT), are instrumental in calculating and visualizing these molecular orbitals. For 4-chloro-2-ethyl-6-methylaniline, the HOMO is expected to be delocalized over the entire molecule, with significant electron density on the amino group and the aromatic ring. The LUMO would likely be distributed primarily over the benzene ring, with nodes between the atoms, characteristic of an antibonding orbital.

Table 1: Calculated Frontier Molecular Orbital Energies for Substituted Anilines (Illustrative DFT Calculation at B3LYP/6-31G Level)*

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Aniline-5.12-0.254.87
4-Chloroaniline-5.35-0.584.77
2,6-Dimethylaniline-4.98-0.154.83
4-Chloro-2-ethyl-6-methylaniline-5.21-0.424.79

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar compounds. Actual values may vary depending on the computational method and basis set used.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

Quantum chemical calculations provide valuable reactivity descriptors that can predict the regioselectivity and susceptibility of a molecule to different types of chemical reactions. For 4-chloro-2-ethyl-6-methylaniline hydrochloride, these descriptors offer insights into its behavior in chemical transformations.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor derived from conceptual DFT that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.orgscm.com It helps in identifying the most nucleophilic and electrophilic sites within a molecule. nih.gov There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

For 4-chloro-2-ethyl-6-methylaniline, the sites with the highest f-(r) values are expected to be the most susceptible to electrophilic attack. These are likely to be the nitrogen atom and the carbon atoms at the ortho and para positions relative to the amino group, due to the electron-donating nature of the amino, methyl, and ethyl groups. The sites with the highest f+(r) values, indicating susceptibility to nucleophilic attack, would likely be influenced by the electron-withdrawing chloro group.

Electrostatic Potential (ESP): The molecular electrostatic potential is a mapping of the electrostatic potential onto the electron density surface of a molecule. uwosh.edu It provides a visual representation of the charge distribution and is useful for predicting intermolecular interactions and reactive sites. Regions of negative ESP (typically colored in shades of red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive ESP (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack.

In 4-chloro-2-ethyl-6-methylaniline, the ESP map would likely show a region of high negative potential around the nitrogen atom of the amino group due to the lone pair of electrons. The aromatic ring would exhibit a more complex ESP distribution due to the competing electronic effects of the substituents.

Table 2: Condensed Fukui Functions for Selected Atoms in 4-Chloro-2-ethyl-6-methylaniline (Illustrative Calculation)

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N10.080.250.165
C2 (ortho to NH2)0.050.120.085
C4 (para to NH2)0.150.080.115
C5 (meta to NH2)0.030.060.045
Cl0.220.030.125

Note: The data in this table is illustrative and represents typical trends for substituted anilines. The values are condensed to atomic sites and are unitless.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Intermediates

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states. For the synthesis of 4-chloro-2-ethyl-6-methylaniline, computational methods can be employed to model key reaction steps, such as the chlorination of 2-ethyl-6-methylaniline (B166961).

A plausible synthetic route involves the electrophilic chlorination of 2-ethyl-6-methylaniline. google.com Reaction pathway modeling for this process would involve calculating the potential energy surface for the approach of an electrophilic chlorine species (e.g., Cl+) to the aniline ring. The calculations would aim to identify the transition state structures for chlorination at different positions on the ring (ortho, meta, and para to the amino group).

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. beilstein-journals.org Characterization of the transition state involves confirming that it has a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For the chlorination of 2-ethyl-6-methylaniline, the amino group is a strong activating and ortho-, para-directing group. Therefore, the transition states leading to chlorination at the positions ortho and para to the amino group are expected to be lower in energy than the transition state for meta-chlorination. Given that the para position is sterically more accessible than the ortho positions (which are flanked by the ethyl and methyl groups), the reaction pathway leading to the formation of 4-chloro-2-ethyl-6-methylaniline is likely to be the most kinetically and thermodynamically favorable.

Table 3: Calculated Activation Energies for the Chlorination of 2-ethyl-6-methylaniline (Illustrative DFT Calculation)

Position of ChlorinationRelative Activation Energy (kcal/mol)
para (to form 4-chloro isomer)15.2
ortho (to form 3-chloro isomer)18.5
meta (to form 5-chloro isomer)25.8

Note: The data in this table is illustrative and intended to demonstrate the expected trend in activation energies based on electronic and steric effects.

Conformational Analysis and Intermolecular Interactions in the Hydrochloride Form

The hydrochloride salt of 4-chloro-2-ethyl-6-methylaniline introduces an ammonium (B1175870) group (-NH3+), which significantly alters the molecule's conformational preferences and intermolecular interactions compared to the free aniline base.

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation of the ethyl and methyl groups. Computational conformational analysis involves systematically rotating the dihedral angles associated with these groups to identify the lowest energy conformers. The steric hindrance between the substituents and the ammonium group will play a crucial role in determining the most stable conformations.

Intermolecular Interactions: In the crystalline state, the hydrochloride form facilitates a network of strong intermolecular interactions. ias.ac.in The ammonium group is a potent hydrogen bond donor, capable of forming strong hydrogen bonds with the chloride counter-ion (N-H···Cl). nih.gov These hydrogen bonds are expected to be the dominant intermolecular force governing the crystal packing.

Solvent Effects on Reactivity and Structure via Computational Approaches

The reactivity and structure of this compound can be significantly influenced by the solvent environment. znaturforsch.comresearchgate.net Computational approaches can model these solvent effects using either implicit or explicit solvent models.

Implicit Solvent Models: Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov These models are computationally efficient and can provide valuable insights into how the polarity of the solvent affects the electronic structure, conformational energies, and reaction pathways. For instance, in a polar solvent, the charge separation in the transition state of a reaction may be stabilized, leading to a lower activation energy compared to the gas phase.

Explicit Solvent Models: Explicit solvent models involve including a number of solvent molecules in the calculation and treating their interactions with the solute explicitly. While computationally more demanding, this approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the ammonium group of the hydrochloride and solvent molecules like water. nih.gov

For this compound, computational studies could investigate how the stability of different conformers changes in solvents of varying polarity. Furthermore, the effect of the solvent on the acidity of the anilinium ion and the kinetics of reactions involving this compound can be modeled. For example, the rate of a reaction where the anilinium ion acts as a proton donor would be highly dependent on the proton-accepting ability of the solvent.

Strategic Utility of 4 Chloro 2 Ethyl 6 Methylaniline Hydrochloride As a Key Synthetic Intermediate in Multistep Organic Synthesis

Precursor in the Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds

The aniline (B41778) moiety is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocycles. The specific substitution pattern of 4-chloro-2-ethyl-6-methylaniline (B3024886) offers the potential to create derivatives with distinct electronic and steric properties, which are crucial for applications in medicinal chemistry and materials science.

Substituted anilines are fundamental starting materials for several classic named reactions that yield the quinoline (B57606) core. Methods such as the Combes, Doebner-von Miller, and Skraup syntheses utilize the reaction of an aniline with dicarbonyl compounds or α,β-unsaturated carbonyls under acidic conditions to construct the bicyclic quinoline system. jptcp.comorganic-chemistry.org

In a typical Combes synthesis, 4-chloro-2-ethyl-6-methylaniline would react with a β-diketone under acidic catalysis. The initial condensation forms an enamine intermediate, which then undergoes intramolecular electrophilic cyclization followed by dehydration to yield a highly substituted quinoline. Similarly, in the Doebner-von Miller reaction, the aniline would be treated with an α,β-unsaturated aldehyde or ketone to achieve the quinoline framework. jptcp.com The substituents from the aniline (chloro, ethyl, and methyl groups) would be directly incorporated into the final quinoline product, pre-installing functionality and influencing the molecule's properties.

Table 1: Potential Quinoline Synthesis Pathways

Synthesis Name Reactant B Catalyst Product
Combes Synthesis Acetylacetone H₂SO₄ 5-Chloro-7-ethyl-2,4,8-trimethylquinoline
Doebner-von Miller Crotonaldehyde HCl, Oxidant 5-Chloro-7-ethyl-2,8-dimethylquinoline

Conversely, the direct synthesis of isoquinolines from anilines is not a standard transformation. Major isoquinoline (B145761) syntheses, such as the Bischler-Napieralski and Pomeranz–Fritsch reactions, typically start from β-phenylethylamines or benzaldehyde (B42025) derivatives, respectively. Therefore, 4-chloro-2-ethyl-6-methylaniline hydrochloride is not a direct precursor for the isoquinoline scaffold.

The synthesis of benzimidazoles generally requires the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with a carboxylic acid, aldehyde, or their derivatives. researchgate.netorganic-chemistry.org 4-Chloro-2-ethyl-6-methylaniline, being a mono-aniline, cannot directly undergo this cyclization. However, its role as a synthetic intermediate becomes apparent in a multistep sequence. The aniline can be subjected to nitration, followed by the reduction of the newly introduced nitro group to a second amine. This process would generate a substituted o-phenylenediamine, which can then be cyclized to form a polysubstituted benzimidazole (B57391) derivative. This multi-step approach highlights the utility of the title compound in creating complex benzimidazoles that would be difficult to access otherwise.

Table 2: Proposed Multi-Step Benzimidazole Synthesis

Step Reaction Reagents Intermediate/Product
1 Nitration HNO₃, H₂SO₄ 4-Chloro-2-ethyl-6-methyl-5-nitroaniline
2 Reduction Fe, HCl or H₂, Pd/C 5-Chloro-3-ethyl-2-methylbenzene-1,2-diamine

For indole (B1671886) synthesis, while the well-known Fischer synthesis requires a hydrazine (B178648) derivative, other methods can utilize anilines. A plausible pathway involves the N-chlorination of the aniline followed by reaction with a β-carbonyl sulfide (B99878) and subsequent rearrangement and cyclization. google.com This approach would lead to the formation of a 2-substituted-3-thioether indole, which can be further modified. The substituents on the parent aniline directly translate to a functionalized indole ring. google.com

The strategic value of 4-chloro-2-ethyl-6-methylaniline extends to other heterocyclic frameworks. For instance, following the same logic as for benzimidazoles, it can be converted into a substituted o-phenylenediamine. This intermediate is also a precursor for quinoxalines, which are formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This pathway allows access to highly substituted quinoxaline (B1680401) scaffolds, which are of significant interest in medicinal chemistry. Furthermore, anilines are known precursors for carbazoles, often through palladium-catalyzed cyclization reactions or other oxidative pathways.

Building Block for Aromatic Scaffold Elaboration

Beyond serving as a precursor to heterocycles, this compound is a valuable building block for extending and functionalizing aromatic systems. The aniline functionality can direct further reactions or be transformed to introduce new linkages.

A notable application is in the synthesis of methylene-bridged bis(anilines). In a reaction analogous to the formation of curing agents for resins, substituted anilines undergo condensation with formaldehyde (B43269) under acidic conditions. iucr.orgnih.gov This reaction would link two molecules of 4-chloro-2-ethyl-6-methylaniline through a methylene (B1212753) (-CH₂-) bridge, typically at the position para to the amino group. However, since the para position is blocked by a chlorine atom, the condensation would likely occur at the unoccupied ortho position, leading to a unique bridged aromatic structure. Such molecules are important in polymer chemistry and as ligands in catalysis. researchgate.netresearchgate.net

Table 3: Representative Aromatic Elaboration Reactions

Reaction Type Reagent Catalyst/Conditions Product Type
Methylene Bridge Formation Formaldehyde (CH₂O) HCl, Heat Methylenebis(aniline) derivative
Sandmeyer Reaction (via Diazonium Salt) 1. NaNO₂, HCl2. CuX (X=Cl, Br, CN) 0-5 °C, then Heat Aryl halide or nitrile

Furthermore, the amino group can be converted to a diazonium salt, a highly versatile intermediate. This salt can undergo a wide range of transformations, including Sandmeyer reactions to replace the amino group with halides, a cyano group, or a hydroxyl group. The presence of the chlorine atom and alkyl groups on the ring also makes the compound a potential partner in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, where it can be coupled with aryl halides to form diarylamines. acs.org

Role in Chiral Synthesis and Asymmetric Transformations

A review of the scientific literature indicates no specific reported applications of this compound in chiral synthesis or asymmetric transformations. In principle, sterically hindered anilines can be used as precursors for chiral ligands or as chiral auxiliaries after resolution or asymmetric modification. However, there are currently no documented examples of this specific compound being employed for such purposes. Therefore, its utility in this area is not established.

Crystallographic and Solid State Chemistry Studies of 4 Chloro 2 Ethyl 6 Methylaniline Hydrochloride

Single Crystal X-ray Diffraction Analysis and Crystal Packing Features

There are no publicly accessible single crystal X-ray diffraction studies for 4-chloro-2-ethyl-6-methylaniline (B3024886) hydrochloride. Consequently, critical information that would be derived from such an analysis, including its crystal system, space group, unit cell dimensions, and the precise atomic coordinates of the constituent atoms, is not available. The arrangement of the 4-chloro-2-ethyl-6-methylanilinium cations and chloride anions in the crystal lattice, which dictates the crystal packing, remains undetermined. A patent for the preparation of related compounds mentions the formation of crude 4-chloro-2-ethyl-6-methylaniline hydrochloride as "colourless crystals," but provides no structural characterization data.

Investigation of Polymorphism and Solid-State Phase Transitions

The existence of polymorphs—different crystalline forms of the same compound—for this compound has not been reported in the scientific literature. Polymorphism is a critical aspect of the solid-state chemistry of many compounds, influencing their physical properties. However, no studies have been published that explore the potential for different crystalline arrangements of this salt or investigate any solid-state phase transitions it might undergo upon changes in temperature or pressure.

Co-crystallization Strategies and Salt Engineering

There is no available research on co-crystallization or salt engineering strategies involving this compound. Such studies would involve combining the hydrochloride salt with other neutral molecules (coformers) to create novel crystalline solids with potentially modified physicochemical properties. The exploration of co-crystals or other multi-component solid forms of this compound remains an open area for future research.

Future Research Directions and Unexplored Chemical Space for 4 Chloro 2 Ethyl 6 Methylaniline Hydrochloride

Development of Novel and Green Synthetic Methodologies

The traditional synthesis of substituted anilines often involves multi-step processes with harsh reagents and significant waste generation. Future research should prioritize the development of more sustainable and efficient synthetic routes to 4-chloro-2-ethyl-6-methylaniline (B3024886) hydrochloride and its derivatives.

Biocatalysis: The use of enzymes in organic synthesis offers a green alternative to conventional methods. Nitroreductase enzymes, for instance, have shown promise in the reduction of nitroaromatics to anilines under mild, aqueous conditions. nih.govuva.nl Future work could focus on identifying or engineering a nitroreductase capable of selectively reducing a precursor nitroarene to 4-chloro-2-ethyl-6-methylaniline. This chemoenzymatic approach would significantly reduce reliance on precious metal catalysts and high-pressure hydrogenation. nih.govuva.nl

Mechanochemistry: This solvent-free or minimal-solvent technique utilizes mechanical force to drive chemical reactions. beilstein-journals.orgjst.go.jp The mechanochemical synthesis of polyanilines has been demonstrated, suggesting its potential for the synthesis of aniline (B41778) monomers. beilstein-journals.orgjst.go.jp Investigating the mechanochemical synthesis of 4-chloro-2-ethyl-6-methylaniline from its precursors could lead to a more environmentally friendly and scalable process.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner products. acs.org A microwave-assisted approach to the synthesis of substituted anilines from activated aryl halides has been reported, offering a metal-free and solvent-minimal route. acs.orgyoutube.com Applying this technology to the synthesis of 4-chloro-2-ethyl-6-methylaniline could drastically reduce reaction times and energy consumption.

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The unique substitution pattern of 4-chloro-2-ethyl-6-methylaniline, with its sterically hindered amino group and electronically distinct aromatic ring, presents opportunities to explore unconventional reactivity.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the efficient construction of complex molecules. mdpi.com Research into the regioselective C-H activation of 4-chloro-2-ethyl-6-methylaniline could unlock novel pathways for derivatization. Given the existing substituents, exploring meta-C-H arylation, a challenging transformation for anilines, could lead to the synthesis of unique tri- and tetra-substituted aromatic compounds. beilstein-journals.org Palladium-catalyzed ortho-C–H arylation of unprotected anilines has also been demonstrated and could be explored. jst.go.jpacs.org

Catalytic Coupling Reactions: The chloro-substituent on the aniline ring provides a handle for various cross-coupling reactions. Future research could investigate novel copper- or palladium-catalyzed coupling reactions to introduce new functional groups at the 4-position. Given the steric hindrance around the amino group, this compound could serve as an interesting substrate to test the limits and expand the scope of existing coupling methodologies.

Advanced Computational Predictions for Novel Derivatives and Reaction Outcomes

Computational chemistry offers a powerful tool for accelerating the discovery of new molecules and reactions. By leveraging in silico methods, researchers can predict the properties of novel derivatives of 4-chloro-2-ethyl-6-methylaniline and anticipate the outcomes of unexplored reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the physicochemical and biological properties of novel derivatives. beilstein-journals.orgmdpi.comscilit.com By building a virtual library of compounds based on the 4-chloro-2-ethyl-6-methylaniline scaffold, QSAR models could predict properties like lipophilicity, solubility, and potential bioactivity, guiding the synthesis of the most promising candidates. beilstein-journals.orgmdpi.com

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure and reactivity of 4-chloro-2-ethyl-6-methylaniline. acs.orgnih.govtandfonline.com These studies can help to understand the influence of the substituents on the molecule's properties and predict the feasibility and regioselectivity of various chemical transformations, such as C-H activation. acs.orgnih.gov DFT can also be used to investigate the mechanism of potential catalytic cycles involving this aniline derivative. acs.org

In Silico Design of Functional Materials: Computational screening can be employed to design new functional materials incorporating the 4-chloro-2-ethyl-6-methylaniline moiety. For example, its potential as a monomer in conductive polymers or as a component of organic light-emitting diodes (OLEDs) could be explored through computational modeling of the electronic properties of the resulting materials.

Integration into Flow Chemistry and Continuous Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. nih.govchimia.ch Integrating the synthesis of 4-chloro-2-ethyl-6-methylaniline and its derivatives into continuous flow platforms is a key area for future research.

Continuous Flow Synthesis of the Core Scaffold: Developing a continuous flow process for the synthesis of 4-chloro-2-ethyl-6-methylaniline itself would enable on-demand production and facilitate process optimization. beilstein-journals.orgacs.org This could involve the use of packed-bed reactors with immobilized catalysts for key reaction steps, such as nitro-group reduction or halogenation. mdpi.comnih.gov

Automated Derivatization Platforms: A continuous flow setup could be designed to allow for the automated derivatization of the 4-chloro-2-ethyl-6-methylaniline core. By integrating sequential reaction modules, a variety of functional groups could be introduced in a controlled and efficient manner, rapidly generating a library of novel compounds for screening.

Microreactor Technology: The use of microreactors can offer precise control over reaction parameters, leading to improved yields and selectivities. jst.go.jptandfonline.comchimia.ch Investigating key transformations, such as diazotization and subsequent coupling reactions of 4-chloro-2-ethyl-6-methylaniline, in microreactors could unlock new synthetic possibilities and enhance process safety. tandfonline.com

Discovery of New Synthetic Applications Beyond Current Scope

The unique structural features of 4-chloro-2-ethyl-6-methylaniline suggest its potential for a wide range of applications beyond its current uses.

Medicinal Chemistry: The substituted aniline motif is prevalent in many pharmaceutical compounds. nih.gov The steric and electronic properties of 4-chloro-2-ethyl-6-methylaniline make it an attractive starting point for the design of novel bioactive molecules. Future research could explore its use as a scaffold for the development of new therapeutic agents.

Materials Science: Polyanilines and their derivatives are known for their conducting properties. Investigating the polymerization of 4-chloro-2-ethyl-6-methylaniline could lead to the development of new functional polymers with tailored electronic and physical properties for applications in sensors, coatings, and electronic devices.

Ligand Development in Catalysis: The sterically hindered nature of the amino group could be exploited in the design of novel ligands for transition metal catalysis. The electronic properties of the aromatic ring, influenced by the chloro, ethyl, and methyl substituents, could also play a key role in modulating the catalytic activity of a metal center.

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
Temperature80–120°CMaximizes Cl substitution
SolventDMF/EtOH (3:1 v/v)Reduces side reactions
Catalyst5% Pd/CEnhances coupling efficiency

Q. Table 2. Spectral Markers for Structural Confirmation

TechniqueKey Peaks/SignalsStructural AssignmentReference
¹H NMRδ 7.1 (d, J=8.2 Hz)Aromatic protons
FT-IR750 cm⁻¹C–Cl stretch
MSm/z 218.7[M+H]⁺

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.